Evidence 1: Non-Teratogenicity of RAG in Pregnant Rats Compared to Potent Teratogenicity of Equimolar ATRA
In a direct comparative study, pregnant Sprague-Dawley rats were administered single large equimolar oral doses (0.38-0.41 mmol/kg body weight) of all-trans retinoic acid (ATRA) or retinoyl beta-glucuronide (RAG) on day 8.5 of gestation. ATRA proved highly teratogenic, whereas RAG was non-teratogenic [1]. This stark difference in safety profile is a key differentiator for applications where teratogenicity is a limiting factor.
| Evidence Dimension | Teratogenicity |
|---|---|
| Target Compound Data | Non-teratogenic; fetuses were 16% heavier than controls (P < 0.01) |
| Comparator Or Baseline | All-trans-retinoic acid (ATRA): Highly teratogenic |
| Quantified Difference | Qualitative (Non-teratogenic vs. Highly teratogenic); Fetuses 16% heavier |
| Conditions | Pregnant Sprague-Dawley rats; single oral equimolar dose (0.38-0.41 mmol/kg BW) on day 8.5 of gestation |
Why This Matters
This establishes RAG as a viable retinoid for research and potential therapeutic development where the teratogenic risk of ATRA is prohibitive, such as in studies involving women of child-bearing potential [1].
- [1] Gunning, D. B., Barua, A. B., & Olson, J. A. (1993). Comparative teratogenicity and metabolism of all-trans retinoic acid, all-trans retinoyl beta-glucose, and all-trans retinoyl beta-glucuronide in pregnant Sprague-Dawley rats. Teratology, 47(1), 29–36. https://doi.org/10.1002/tera.1420470107 View Source
